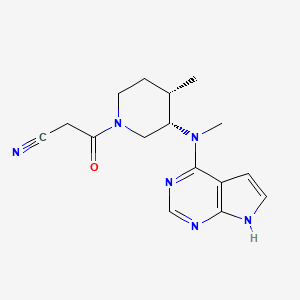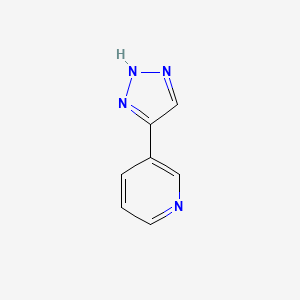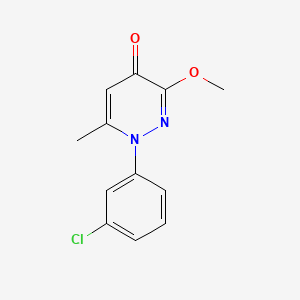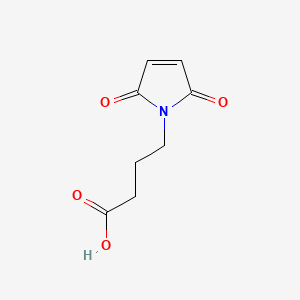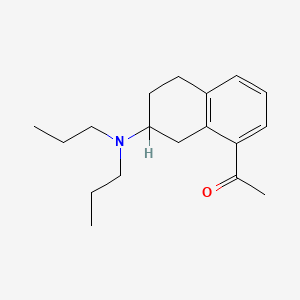
8-Acetyl-2-(dipropylamino)tetralin
Übersicht
Beschreibung
8-Acetyl-2-(dipropylamino)tetralin is a 5-HT(1A) receptor agonist; both isomers are active, but the (S)-isomer is the most potent.
Wissenschaftliche Forschungsanwendungen
Interaction with Serotonin Receptors
A study by Liu et al. (1993) examined 2-(dipropylamino)tetralin derivatives, focusing on the C8 substituent's impact on serotonin (5-HT1A) receptor interaction. This research highlighted the significant affinity of these compounds for 5-HT1A receptors, with varying effects in vivo despite high in vitro affinities. The acetyl-substituted derivatives were noted as potent 5-HT1A receptor agonists both in vivo and in vitro (Liu et al., 1993).
Influence on Neurotransmitter Release and Receptor Activity
Further research has been conducted on the effects of 8-OH-DPAT, a 5-HT1A receptor agonist, on neurotransmitter dynamics. Edagawa et al. (1998) reported that 8-OH-DPAT significantly reduced long-term potentiation in rat visual cortex slices, implicating 5-HT1A receptor stimulation in this process (Edagawa et al., 1998). Additionally, 8-OH-DPAT was found to impact muscle nicotinic acetylcholine receptors, suggesting complex interactions between serotonergic agents and nicotinic receptors (García-Colunga et al., 1997).
Behavioral and Cognitive Effects
There has been significant interest in the behavioral and cognitive effects associated with compounds like 8-OH-DPAT. Björk et al. (1996) explored the differential behavioral profiles of 8-OH-DPAT enantiomers in mice, suggesting complex roles for 5-HT1A receptors in anxiety-related processes (Björk et al., 1996). Additionally, Riekkinen et al. (1995) reported that 8-OH-DPAT, in combination with a muscarinic acetylcholine receptor antagonist, disrupts spatial navigation in rats, highlighting the intricate interplay between serotonergic and cholinergic systems (Riekkinen et al., 1995).
Neuroprotective Properties
Lee et al. (2005) found that 8-OH-DPAT exhibited protective effects against H2O2-induced neurotoxicity in rat cortical cells. This neuroprotection involved inhibiting the elevation of glutamate release, reactive oxygen species generation, and caspase-3 activity, suggesting a role for 5-HT1A receptor activation in mitigating oxidative stress-induced apoptosis (Lee et al., 2005).
Eigenschaften
CAS-Nummer |
140221-50-7 |
|---|---|
Produktname |
8-Acetyl-2-(dipropylamino)tetralin |
Molekularformel |
C18H27NO |
Molekulargewicht |
273.4 g/mol |
IUPAC-Name |
1-[7-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-1-yl]ethanone |
InChI |
InChI=1S/C18H27NO/c1-4-11-19(12-5-2)16-10-9-15-7-6-8-17(14(3)20)18(15)13-16/h6-8,16H,4-5,9-13H2,1-3H3 |
InChI-Schlüssel |
SDJCCUJEEKDIBV-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C1CCC2=C(C1)C(=CC=C2)C(=O)C |
Kanonische SMILES |
CCCN(CCC)C1CCC2=C(C1)C(=CC=C2)C(=O)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
8-acetyl-2-(dipropylamino)tetralin LY 41 LY-41 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

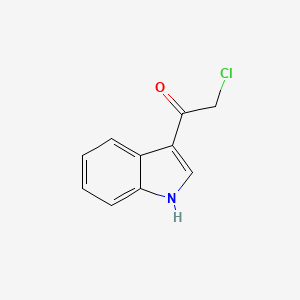
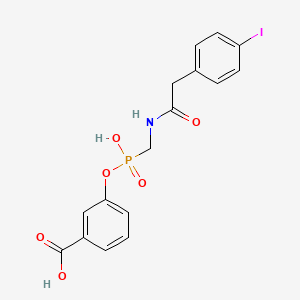
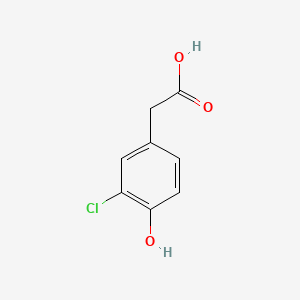
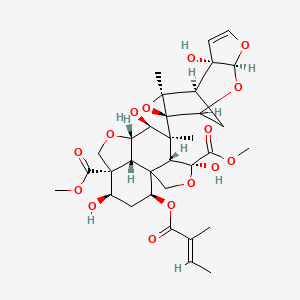
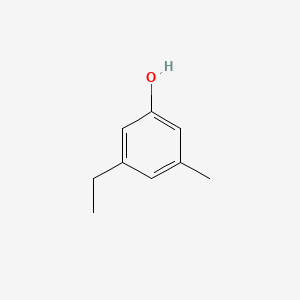
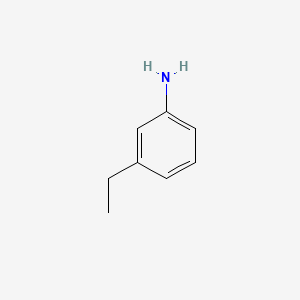
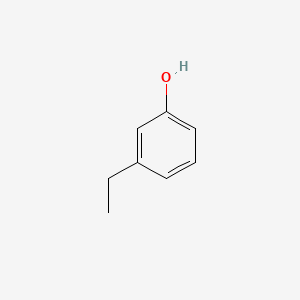
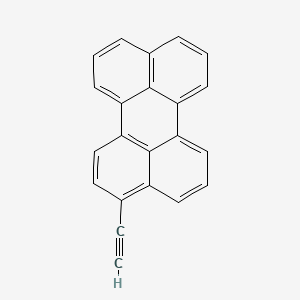
![5-Ethyl-7,8-dimethoxypyrrolo[3,4-c]isoquinoline-1,3-dione](/img/structure/B1664135.png)

